N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine: is a complex organic compound with the molecular formula C23H14F6N2 and a molecular weight of 432.37 g/mol It is characterized by the presence of a quinoline core substituted with phenyl and trifluoromethyl groups, making it a highly fluorinated aromatic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include steps like purification through recrystallization and chromatographic techniques to ensure the desired quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated quinoline structure allows it to inhibit various enzymes and biological processes. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways . The trifluoromethyl groups enhance its biological activity and stability, making it a potent compound for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Fluoroquinolones: A class of antibiotics known for their broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness: N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine stands out due to its high degree of fluorination and unique substitution pattern on the quinoline core. These structural features confer enhanced stability, biological activity, and potential for diverse applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C23H14F6N2 |
---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
N,8-diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine |
InChI |
InChI=1S/C23H14F6N2/c24-22(25,26)17-13-19(23(27,28)29)31-21-16(17)11-12-18(30-15-9-5-2-6-10-15)20(21)14-7-3-1-4-8-14/h1-13,30H |
InChI-Schlüssel |
CTHKNXUZQSDMKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC3=C2N=C(C=C3C(F)(F)F)C(F)(F)F)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.